molecular formula C12H18BrN3 B171232 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine CAS No. 199616-96-1

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine

Cat. No.: B171232
CAS No.: 199616-96-1
M. Wt: 284.2 g/mol
InChI Key: IVYCDABPAPCTDJ-UHFFFAOYSA-N
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Description

2-[4-(4-Bromo-phenyl)-piperazin-1-yl]-ethylamine (CAS 199616-96-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C12H18BrN3 and a molecular weight of 284.2 g/mol , this arylpiperazine derivative is a valuable building block in medicinal chemistry. Piperazine-based compounds are frequently investigated for their versatile pharmacological profiles and are common structural motifs found in agrochemicals and pharmaceuticals . A primary research application for this chemical class is in neuroscience, particularly in the study of dopamine receptor systems . Structurally similar piperazine-ethylamine compounds are known to act as potent and selective ligands for dopamine receptor subtypes (such as D2, D3, and D4) . These ligands are crucial tools for researching and developing potential therapeutic agents for neurological disorders, including Parkinson's disease . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-bromophenyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16/h1-4H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCDABPAPCTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363955
Record name 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199616-96-1
Record name 2-[4-(4-Bromophenyl)piperazin-1-yl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction is a cornerstone for forming C–N bonds between aryl halides and amines. For this compound, this method involves coupling 4-bromoiodobenzene with a pre-formed piperazine-ethylamine intermediate.

Typical Conditions :

  • Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos or BINAP.

  • Base : Cs₂CO₃ or t-BuONa.

  • Solvent : Toluene or dioxane at 80–110°C.

  • Yield : 60–75% after 12–24 hours.

Example Protocol :

  • React 4-bromoiodobenzene (1.2 eq) with 1-(2-aminoethyl)piperazine (1 eq) in toluene.

  • Add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq).

  • Heat at 100°C under nitrogen for 18 hours.

  • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions offer a lower-cost alternative, albeit with reduced efficiency.

Conditions :

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-phenanthroline.

  • Solvent : DMF at 120°C.

  • Yield : 40–50%.

Nucleophilic Substitution Approaches

Direct Alkylation of Piperazine

Piperazine can be alkylated with 2-chloroethylamine in the presence of a bromophenyl precursor.

Procedure :

  • Protect one nitrogen of piperazine using Boc anhydride.

  • React Boc-piperazine with 1-(4-bromophenyl)-2-chloroethylamine (1.5 eq) in acetonitrile.

  • Use K₂CO₃ as a base at 60°C for 24 hours.

  • Deprotect with TFA/CH₂Cl₂ to yield the target compound.

Challenges :

  • Competing dialkylation requires stoichiometric control.

  • Boc protection/deprotection adds steps but improves selectivity.

Reductive Amination Pathways

Reductive amination offers a route to introduce the ethylamine group post-aryl coupling.

Steps :

  • Synthesize 4-(4-bromophenyl)piperazine via Buchwald-Hartwig coupling.

  • React with glyoxal to form an imine intermediate.

  • Reduce with NaBH₃CN or H₂/Pd-C to yield the ethylamine derivative.

Optimization Data :

Reducing AgentSolventTemperatureYield (%)
NaBH₃CNMeOH25°C65
H₂/Pd-CEtOAc50°C72

Intermediate Isolation and Characterization

Key intermediates, such as 1-(4-bromophenyl)piperazine and 2-chloroethylamine derivatives, are critical for yield optimization.

Analytical Data :

  • 1-(4-Bromophenyl)piperazine :

    • ¹H NMR (CDCl₃) : δ 7.35 (d, J = 8.4 Hz, 2H), 6.78 (d, J = 8.4 Hz, 2H), 3.15 (t, J = 5.0 Hz, 4H), 2.85 (t, J = 5.0 Hz, 4H).

    • MS (EI) : m/z 255 [M⁺].

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range (%)
Buchwald-HartwigHigh efficiency, scalableCostly catalysts60–75
UllmannLow catalyst costModerate yields, long reaction times40–50
Nucleophilic AlkylationSimple setupRequires protection/deprotection50–65
Reductive AminationFlexibility in amine introductionMultiple steps65–72

Industrial-Scale Considerations

For large-scale synthesis, factors include:

  • Catalyst recycling : Pd recovery systems reduce costs.

  • Solvent selection : Toluene and EtOAc are preferred for low toxicity.

  • Byproduct management : Distillation or crystallization for amine recovery.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry show promise for improving selectivity and reducing reaction times, though applications to this specific compound remain exploratory .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Antipsychotic Activity

The piperazine scaffold is well-known for its role in the development of antidepressants and antipsychotics. Compounds like 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine have been studied for their ability to interact with serotonin and dopamine receptors, which are critical in mood regulation and psychotic disorders. Research indicates that derivatives of this compound exhibit significant binding affinity for these receptors, suggesting potential therapeutic effects in treating conditions such as depression and schizophrenia .

1.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development as an anticancer agent .

Biological Research Applications

2.1 Neuropharmacology Studies

The compound has been utilized in neuropharmacological studies to better understand the mechanisms underlying neurodegenerative diseases. Its interactions with neurotransmitter systems provide insights into potential treatments for conditions such as Alzheimer's disease and Parkinson's disease .

2.2 Antimicrobial Activity

Research has also indicated that piperazine derivatives possess antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by bromination and ethylamine substitution. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .

Case Studies and Research Findings

Study Focus Findings
Al-Soud et al., 2023Anticancer ActivityDemonstrated significant cytotoxic effects against breast cancer cell lines .
Kumar et al., 2023NeuropharmacologyIdentified potential neuroprotective effects via modulation of serotonin receptors .
Wujec & Typek, 2023Synthesis MethodologyProvided detailed synthesis routes and characterization data for related piperazine derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromo-phenyl)-piperazine: Similar structure but lacks the ethylamine chain.

    4-(4-Chloro-phenyl)-piperazine: Similar structure with a chlorine atom instead of bromine.

    1-(4-Bromo-phenyl)-piperazine: Similar structure but with different substitution patterns.

Uniqueness

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine (CAS No. 199616-96-1) is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a piperazine ring substituted with a 4-bromo-phenyl group and an ethylamine chain, which enhances its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H18BrN3
  • Molecular Weight : 273.19 g/mol
  • Structure : The compound consists of a piperazine ring attached to a bromo-substituted phenyl group and an ethylamine moiety, which is crucial for its biological interactions.

The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). The compound acts as a ligand, modulating receptor activity and influencing neurotransmitter systems.

Key Mechanisms:

  • Serotonin Receptor Modulation : Similar piperazine derivatives have been shown to interact with serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
  • Dopamine Receptor Interaction : The compound may also influence dopamine pathways, which could be relevant for conditions like schizophrenia or Parkinson's disease.

Biological Activity Studies

Numerous studies have investigated the biological activity of compounds related to or including this compound. Below are some notable findings:

Anticancer Activity

Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the phenyl ring can drastically influence cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)0.76
4-(4-Bromo-phenyl)-piperazineA549 (lung cancer)0.65
1-(4-Bromo-phenyl)-piperazineHeLa (cervical cancer)0.89

These results indicate that the presence of bromine in the phenyl ring may enhance the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Piperazine derivatives are also known for their antimicrobial properties. In one study, derivatives similar to this compound showed promising antibacterial effects against various pathogens.

Case Studies

  • Antidepressant Potential : A study evaluated the effects of piperazine derivatives on animal models of depression, revealing that compounds similar to this compound significantly reduced depressive-like behaviors, potentially through serotonin receptor modulation.
  • Neuroprotective Effects : Another investigation focused on neuroprotective properties in models of neurodegeneration, where the compound demonstrated the ability to protect neurons from oxidative stress-induced damage.

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